
7,8-Dimethoxyquinazolin-4(3H)-one
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Overview
Description
7,8-Dimethoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a quinazoline core with methoxy groups at the 7th and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 2-amino-5,6-dimethoxybenzoic acid with formamide under acidic conditions to yield the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroquinazolinones
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
7,8-Dimethoxyquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(7,8-Dimethoxyquinazolin-4-yl)amino]phenol
- 7,8-Dimethoxyquinazolin-4-amine
Uniqueness
7,8-Dimethoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazoline core, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or interact with different molecular targets, making it a valuable compound for various research applications.
Biological Activity
7,8-Dimethoxyquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes a quinazoline core with methoxy groups at the 7th and 8th positions. The chemical formula is C10H10N2O3, and it has unique properties that influence its biological activity.
Property | Value |
---|---|
IUPAC Name | 7,8-dimethoxy-3H-quinazolin-4-one |
Molecular Formula | C₁₀H₁₀N₂O₃ |
Molecular Weight | 206.20 g/mol |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that quinazolinones exhibit significant antimicrobial properties. A study highlighted the potential of this compound to inhibit various bacterial strains, suggesting its application in developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Properties
This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, it has been reported to inhibit tyrosine kinase activity, which is crucial for tumor growth and metastasis .
Neuroprotective Effects
Recent investigations have focused on the neuroprotective effects of this compound. It has been found to exhibit cerebroprotective activity by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : It binds to various receptors, modulating biological pathways that affect cell growth and survival.
- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.
Case Studies
- Antihypertensive Activity : A series of derivatives based on quinazolinones were synthesized and tested for antihypertensive effects. One derivative demonstrated significant efficacy in lowering blood pressure in spontaneously hypertensive rats .
- Antitumor Activity : A study evaluated novel derivatives of this compound for their antitumor activity against various cancer cell lines. Results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with related compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
---|---|---|---|
6,7-Dimethoxyquinazolin-4(3H)-one | Moderate | High | Low |
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | High | Moderate | Moderate |
This compound | High | High | High |
Properties
IUPAC Name |
7,8-dimethoxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGGZHOUUBJDQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677504 |
Source
|
Record name | 7,8-Dimethoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19178-11-1 |
Source
|
Record name | 7,8-Dimethoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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